![molecular formula C15H12F3N5S B2864194 6-Phenyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine CAS No. 338777-19-8](/img/structure/B2864194.png)
6-Phenyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine is a useful research compound. Its molecular formula is C15H12F3N5S and its molecular weight is 351.35. The purity is usually 95%.
BenchChem offers high-quality 6-Phenyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Phenyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cyclocondensation and Structural Determination
Research by Desenko et al. (1998) explored the cyclocondensation of related triazolopyrimidine compounds, leading to the synthesis of novel heterocycles. These studies shed light on the chemical reactivity of triazolopyrimidines and provide a foundation for understanding the behavior of compounds like "6-Phenyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine" under similar conditions. The detailed structural determination through NMR and NOE measurements offers insights into the molecular architecture and potential interactions of these compounds (Desenko et al., 1998).
Novel Synthesis Approaches
Zheng et al. (2014) developed a metal-free synthesis strategy for 1,2,4-triazolo[1,5-a]pyridines, highlighting innovative approaches to constructing triazolopyrimidine skeletons. This research demonstrates the potential for developing novel synthetic routes for related compounds, including "6-Phenyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine," thereby expanding the toolkit available for chemists working with this class of compounds (Zheng et al., 2014).
Antimicrobial and Anticancer Applications
Research into related triazolopyrimidines has identified compounds with significant antimicrobial and anticancer activities. For instance, a study by Abu‐Hashem and Gouda (2017) found that certain triazolopyrimidine derivatives exhibited promising antimicrobial properties. Additionally, Zhang et al. (2007) reported on triazolopyrimidines with a unique mechanism of tubulin inhibition, offering potential as anticancer agents. These findings suggest areas of application for "6-Phenyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine" in developing new antimicrobial and anticancer therapies (Abu‐Hashem & Gouda, 2017; Zhang et al., 2007).
Eco-Friendly Synthesis and Catalyst Use
The study by Gomha and Riyadh (2015) introduced an eco-friendly catalyst for synthesizing pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones, demonstrating the potential for green chemistry approaches in the synthesis of complex heterocycles. This research points towards the possibility of employing environmentally benign methods and catalysts in synthesizing compounds like "6-Phenyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine," aligning with sustainable chemistry principles (Gomha & Riyadh, 2015).
Propiedades
IUPAC Name |
6-phenyl-2-(3,4,4-trifluorobut-3-enylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N5S/c16-11(12(17)18)6-7-24-15-21-14-20-8-10(13(19)23(14)22-15)9-4-2-1-3-5-9/h1-5,8H,6-7,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKXZLLHKFGYAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C(=NC(=N3)SCCC(=C(F)F)F)N=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

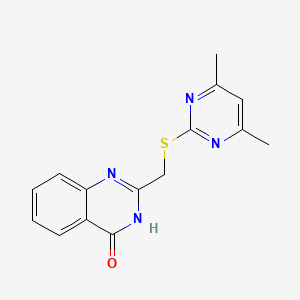
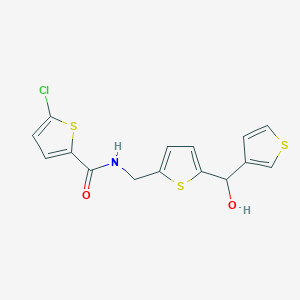
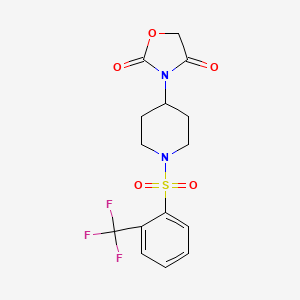
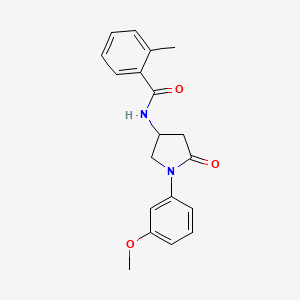
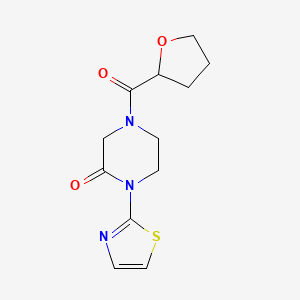
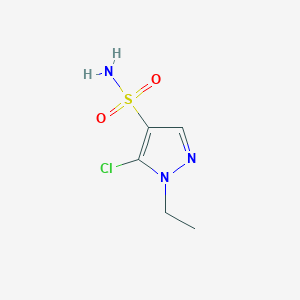
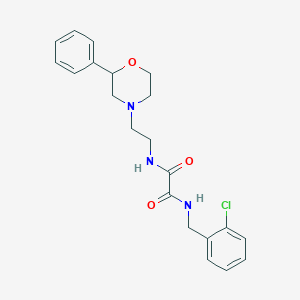
![3-(5-Bromofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride](/img/structure/B2864121.png)
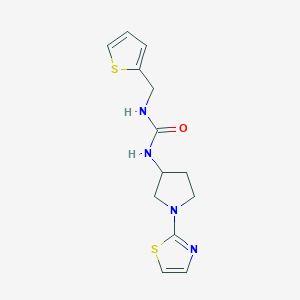
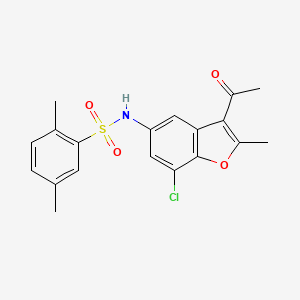
![3-(1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-3-YL)propanoic acid](/img/structure/B2864126.png)
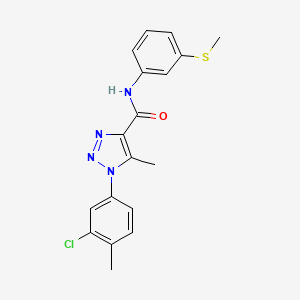
![6-amino-2-oxo-5-[[(E)-3-phenylprop-2-enylidene]amino]-1-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carbonitrile](/img/structure/B2864130.png)
![(5-fluorobenzo[b]thiophen-2-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2864134.png)